1-(Difluoromethoxy)-4-fluoro-2-iodobenzene
CAS No.:
Cat. No.: VC16778168
Molecular Formula: C7H4F3IO
Molecular Weight: 288.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4F3IO |
|---|---|
| Molecular Weight | 288.01 g/mol |
| IUPAC Name | 1-(difluoromethoxy)-4-fluoro-2-iodobenzene |
| Standard InChI | InChI=1S/C7H4F3IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H |
| Standard InChI Key | IIIJLTAGZDCDQI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)I)OC(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(difluoromethoxy)-4-fluoro-2-iodobenzene, reflects its substitution pattern (Fig. 1). Key structural features include:
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Difluoromethoxy group (-OCF₂H): A strongly electron-withdrawing moiety due to the electronegativity of fluorine and the inductive effects of the CF₂ group .
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Fluorine at position 4: Enhances ring electron deficiency, directing electrophilic substitution to meta and para positions.
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Iodine at position 2: A heavy halogen contributing to increased molecular polarizability and potential as a leaving group in cross-coupling reactions .
Table 1: Comparative Structural Data for Halogenated Benzene Derivatives
The iodine atom’s van der Waals radius (198 pm) introduces steric hindrance, potentially affecting reactivity in substitution reactions .
Electronic Properties
Density functional theory (DFT) calculations reveal:
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The difluoromethoxy group induces a -I (inductive) effect, reducing electron density at the ortho and para positions by 12–15% compared to methoxy analogs .
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The fluorine at position 4 further deactivates the ring, with a Hammett σₚ value of +0.15, directing incoming electrophiles to position 5 or 3 .
Synthesis and Functionalization
Difluoromethylation Strategies
The difluoromethoxy group is typically installed via:
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Nucleophilic substitution: Reaction of 4-fluoro-2-iodophenol with chlorodifluoromethane (ClCF₂H) under basic conditions .
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Transition metal catalysis: Palladium-mediated coupling of aryl halides with difluoromethyl reagents (e.g., TMSCF₂H) .
Table 2: Synthetic Routes to Difluoromethoxy-Substituted Arenes
| Method | Reagents | Yield (%) | Limitations | Source |
|---|---|---|---|---|
| Nucleophilic substitution | ClCF₂H, K₂CO₃, DMF | 65–75 | Requires anhydrous conditions | |
| Pd-catalyzed coupling | TMSCF₂H, Pd(OAc)₂, Xantphos | 82 | Sensitive to steric hindrance |
For 1-(difluoromethoxy)-4-fluoro-2-iodobenzene, the iodine atom’s lability necessitates mild conditions (T < 80°C) to prevent premature substitution .
Functional Group Transformations
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Iodine displacement: Suzuki-Miyaura coupling replaces iodine with aryl/hetaryl groups using Pd(PPh₃)₄ and arylboronic acids (e.g., 78% yield for biphenyl derivative) .
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Radical fluorination: UV irradiation with Selectfluor® introduces additional fluorine atoms at activated positions .
Physicochemical Properties
Thermodynamic Parameters
Experimental data from analogs suggest:
Table 3: Comparative Physicochemical Data
Applications in Medicinal Chemistry
Role of CF₂X Moieties
The difluoromethoxy group enhances:
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Metabolic stability: Resistance to cytochrome P450 oxidation (t₁/₂ increased 3-fold vs. OCH₃) .
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Lipophilicity: LogD7.4 of 2.8 vs. 1.5 for methoxy analogs, improving blood-brain barrier penetration .
Case Studies
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